2-amino-8-methoxyquinazolin-4(3H)-one
説明
特性
IUPAC Name |
2-amino-8-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBOXADXAQLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 8 Methoxyquinazolin 4 3h One and Its Analogues
General Synthetic Strategies for Quinazolin-4(3H)-ones
The construction of the quinazolin-4(3H)-one core is a well-established area of organic synthesis, with several reliable methods being widely employed. These strategies can be adapted to produce a wide array of substituted analogues, including those with amino and methoxy (B1213986) groups at various positions.
Cyclocondensation Reactions from 2-aminobenzamides or anthranilic acid derivatives
One of the most fundamental and widely used methods for synthesizing quinazolin-4(3H)-ones is the cyclocondensation of 2-aminobenzamides or anthranilic acid derivatives with a one-carbon source. organic-chemistry.orgrsc.org This approach involves the formation of the N1-C2 and C4-N3 bonds of the quinazolinone ring.
For the synthesis of 2-amino-8-methoxyquinazolin-4(3H)-one, the logical starting material would be 2-amino-3-methoxybenzamide. This precursor can be reacted with a variety of reagents that can provide the C2 carbon and the 2-amino group. Common reagents for this purpose include cyanamide (B42294) or its derivatives. The reaction typically proceeds by nucleophilic attack of the anthranilamide's primary amine onto the carbon of the one-carbon component, followed by intramolecular cyclization and dehydration.
A plausible reaction scheme starting from 2-amino-3-methoxybenzoic acid is outlined below. The acid is first converted to the corresponding amide, which then undergoes cyclization.
Table 1: Illustrative Cyclocondensation Reaction Conditions
| Starting Material | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| 2-Aminobenzamide | Orthoesters | Acid catalysis (e.g., acetic acid), reflux in ethanol | 2-Substituted-quinazolin-4(3H)-one | This method is versatile for introducing various substituents at the 2-position. |
| Anthranilic acid | Formamide | Heating at high temperatures (e.g., 120-150°C) | Quinazolin-4(3H)-one | A classic method known as the Niementowski reaction. |
| 2-Aminobenzamide | Aldehydes | Oxidative conditions (e.g., TBHP, visible light photocatalysis) | 2-Substituted-quinazolin-4(3H)-one | Greener approaches using visible light have been developed. rsc.org |
Utilization of Benzoxazinone (B8607429) Intermediates in Synthesis
An alternative and highly effective strategy for the synthesis of quinazolin-4(3H)-ones involves the use of 4H-3,1-benzoxazin-4-one intermediates. researchgate.netnih.govresearchgate.netuomosul.edu.iq These intermediates are typically prepared by the reaction of anthranilic acid with an acid anhydride (B1165640) or acid chloride. The resulting benzoxazinone is then reacted with a nitrogen nucleophile, which opens the oxazinone ring and subsequently cyclizes to form the quinazolinone.
For the synthesis of this compound, 2-amino-3-methoxybenzoic acid would be reacted with a suitable reagent like acetic anhydride to form the corresponding 8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one. However, to introduce the 2-amino group, a more tailored approach is needed. One such method involves the reaction of the anthranilic acid with a reagent like cyanogen (B1215507) bromide to form a 2-amino-benzoxazinone, which can then be rearranged or reacted further. More commonly, the benzoxazinone is reacted with ammonia (B1221849) or a primary amine. For a 2-amino derivative, reaction with hydrazine (B178648) hydrate (B1144303) to form a 3-amino-quinazolinone, followed by further chemical modification, is a possible route. uin-malang.ac.id
The general utility of the benzoxazinone route lies in its versatility. The reaction of the benzoxazinone with different amines allows for the introduction of a wide variety of substituents at the N3 position.
Table 2: Synthesis via Benzoxazinone Intermediates
| Benzoxazinone Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Substituted-4H-3,1-benzoxazin-4-one | Ammonia or Ammonium Acetate | Heating in various solvents (e.g., ethanol, acetic acid) | 2-Substituted-quinazolin-4(3H)-one | researchgate.netsemanticscholar.org |
| 2-Substituted-4H-3,1-benzoxazin-4-one | Primary Amines | Heating in various solvents | 2,3-Disubstituted-quinazolin-4(3H)-one | researchgate.net |
| 2-Substituted-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | Reflux in ethanol | 3-Amino-2-substituted-quinazolin-4(3H)-one | uin-malang.ac.id |
Reactions with Nitriles and other Carbonyl Derivatives
The quinazolinone ring can also be constructed by reacting anthranilic acid derivatives with nitriles. This method is particularly useful for synthesizing 2-substituted quinazolinones. For instance, 2-aminobenzonitriles can serve as precursors.
A more direct approach for 2-aminoquinazolinones involves the reaction of a 2-halobenzamide with cyanamide in the presence of a copper catalyst. nih.govijprajournal.com This Ullmann-type coupling reaction forms a guanidino intermediate that cyclizes to the 2-aminoquinazolin-4(3H)-one. Applying this to the target molecule, 2-bromo-3-methoxybenzamide (B571840) could be reacted with cyanamide to yield this compound.
Specific Routes for 2-Aminoquinazolin-4(3H)-one Core Synthesis
The introduction of the 2-amino group requires specific synthetic design. While general methods can be adapted, several strategies are particularly well-suited for the efficient construction of the 2-aminoquinazolin-4(3H)-one core.
Dimroth Rearrangement-Based Syntheses
The Dimroth rearrangement is a chemical reaction in which an endocyclic and an exocyclic nitrogen atom of a heterocycle switch places. mdpi.com This rearrangement has been effectively utilized in the synthesis of 2-aminoquinazolin-4(3H)-one derivatives. semanticscholar.orgaurigeneservices.com Typically, the synthesis starts with an anthranilic acid derivative which is treated with a phenylcyanamide (B1618024) and a silylating agent to yield a mixture of a 2-(N-substituted-amino)quinazolin-4-one and a 3-substituted-2-imino-2,3-dihydroquinazolin-4-one. The latter can then undergo a Dimroth rearrangement, often under basic conditions, to afford the desired 2-(N-substituted-amino)quinazolin-4-one. If an unsubstituted amino group is desired, subsequent deprotection might be necessary.
This methodology offers a pathway to specifically construct the 2-amino substituted pattern and has been used for the large-scale preparation of related compounds. semanticscholar.orgaurigeneservices.com
One-Pot Reaction Approaches
Modern synthetic chemistry increasingly favors one-pot reactions due to their efficiency, reduced waste, and operational simplicity. Several one-pot procedures for the synthesis of 2-aminoquinazolin-4(3H)-ones have been developed. researchgate.netaurigeneservices.com One notable example is a multi-component reaction involving isatoic anhydride, an amine, and an electrophilic cyanating agent. researchgate.net This approach allows for the assembly of the 2-amino-3-substituted quinazolinone core in a single step from readily available starting materials.
For the synthesis of the parent this compound (where the N3 is unsubstituted), a variation of this one-pot approach could potentially be devised, for example, by using ammonia as the amine component. Another one-pot strategy involves the reaction of anthranilic acid with phenylcyanamide and chlorotrimethylsilane, which proceeds via a Dimroth rearrangement to yield the 2-aminoquinazolin-4-one core. semanticscholar.orgaurigeneservices.com This method has been noted for its efficiency and the ability to produce the product in high purity without the need for column chromatography. semanticscholar.org
Table 3: Comparison of Specific Routes to 2-Aminoquinazolin-4(3H)-ones
| Method | Key Features | Typical Starting Materials | Potential for 8-Methoxy Substitution |
|---|---|---|---|
| Dimroth Rearrangement | Forms the 2-amino substitution pattern specifically. Can be performed as a one-pot reaction. | Anthranilic acid, phenylcyanamide, silylating agent. | High, by starting with 2-amino-3-methoxybenzoic acid. |
| One-Pot Multi-Component Reaction | High efficiency and atom economy. Allows for rapid library synthesis. | Isatoic anhydride, amine, electrophilic cyanating agent. | Feasible, using an appropriately substituted isatoic anhydride. |
Electrochemical Synthesis Methods for Quinazolin-4(3H)-ones
Electrochemical synthesis has emerged as a green and efficient alternative to traditional methods for the construction of quinazolin-4(3H)-one scaffolds. These methods often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures. One such approach involves the acid-catalyzed cyclization of 2-aminobenzamides using a combination of carbon and aluminum electrodes. This method demonstrates good functional group tolerance and can be performed at room temperature, offering moderate to good yields of the desired quinazolinone core.
Another electrochemical strategy involves the anodic direct oxidation of C(sp³)–H bonds, leading to amination and C–N cleavage of tertiary amines in an aqueous medium. This metal-free and chemical oxidant-free method provides a sustainable route to quinazolines and quinazolinones with high yields. Furthermore, the electrochemical-induced synthesis of quinazolinones can be achieved via the cathode hydration of o-aminobenzonitriles in aqueous solutions, representing an environmentally benign process.
While these electrochemical methods provide general strategies for the synthesis of the quinazolin-4(3H)-one core, their specific application to the synthesis of this compound would depend on the availability of the appropriately substituted starting materials.
Strategies for Introducing the 8-Methoxy Substituent
The introduction of a methoxy group at the 8-position of the quinazolinone ring is a critical step in the synthesis of the target compound. This is typically achieved by starting with a precursor that already contains the methoxy group in the desired position on the benzene (B151609) ring. A common starting material for this purpose is 2-amino-3-methoxybenzoic acid or its derivatives.
One general synthetic route involves the reaction of a substituted 2-aminobenzoic acid with a cyanating agent to form a 2-amino-N-cyanobenzamide intermediate, which then undergoes in situ ring closure. For the synthesis of this compound, this would necessitate starting with 2-amino-3-methoxybenzoic acid. The reaction of this acid with cyanamide in the presence of a coupling agent and subsequent cyclization would yield the desired product.
Another approach involves the use of isatoic anhydrides. A multi-component reaction strategy using an appropriately substituted isatoic anhydride, an amine, and an electrophilic cyanating agent can lead to the formation of 2-amino-3-substituted quinazolinones. To obtain the 8-methoxy derivative, one would need to start with 6-methoxyisatoic anhydride.
Furthermore, the synthesis of 8-substituted quinazolinones has been explored, and these methods can be adapted for the introduction of the methoxy group. For instance, the synthesis of 8-amino-2-methylquinazolin-4(3H)-one has been reported, indicating that functionalization at the 8-position is achievable and can be a precursor for introducing a methoxy group through subsequent chemical transformations, such as diazotization followed by methoxylation, although this is a more indirect route.
Derivatization and Functionalization Approaches for the 2-Amino Group
The 2-amino group of this compound is a versatile handle for introducing a wide range of substituents, allowing for the exploration of chemical space and the development of new bioactive compounds.
The primary amino group at the C2-position can readily undergo N-substitution reactions. This can be achieved through reactions with various electrophiles such as alkyl halides or through reductive amination with aldehydes and ketones. These reactions allow for the introduction of diverse alkyl and aryl substituents, modifying the steric and electronic properties of the molecule. For example, reaction with benzyl (B1604629) chloride in the presence of a base would yield the N-benzyl derivative.
Acylation of the 2-amino group is a common strategy to introduce a variety of functional groups. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This approach allows for the incorporation of various aliphatic and aromatic acyl groups, which can significantly influence the biological activity of the resulting compounds.
Condensation reactions with aldehydes and ketones are another powerful tool for derivatization. The reaction of the 2-amino group with an aldehyde or ketone forms a Schiff base intermediate, which can be further modified or used as a final product. These reactions are often catalyzed by acids or bases and provide a straightforward method for introducing a wide array of substituents. For instance, condensation with a substituted benzaldehyde (B42025) would yield a 2-(benzylideneamino)-8-methoxyquinazolin-4(3H)-one derivative.
| Reagent | Reaction Type | Product Type |
| Alkyl Halide | N-Alkylation | 2-(Alkylamino)-8-methoxyquinazolin-4(3H)-one |
| Aldehyde/Ketone | Reductive Amination | 2-(Alkylamino)-8-methoxyquinazolin-4(3H)-one |
| Acyl Chloride | N-Acylation | 2-(Acylamino)-8-methoxyquinazolin-4(3H)-one |
| Aldehyde | Condensation | 2-(Alkylideneamino)-8-methoxyquinazolin-4(3H)-one |
The 2-amino group serves as an excellent anchor point for the introduction of various bioactive moieties, a strategy often employed in drug discovery to create hybrid molecules with enhanced or dual activities. This can be achieved by coupling the 2-aminoquinazolinone with other pharmacologically active scaffolds.
For example, the 2-amino group can be reacted with a carboxylic acid-containing bioactive molecule using peptide coupling reagents to form an amide linkage. This approach allows for the conjugation of moieties such as amino acids, peptides, or other heterocyclic drugs. nih.gov The synthesis of quinazolinone-amino acid hybrids has been shown to be a viable strategy for developing dual inhibitors of biological targets. nih.gov
Furthermore, the 2-amino group can be transformed into other functional groups that can then be used for further conjugation. For instance, diazotization of the amino group can lead to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce a range of functionalities.
The ability to readily derivatize the 2-amino group of this compound makes it a valuable building block in the synthesis of compound libraries for high-throughput screening and the development of new therapeutic agents.
Structural Characterization and Analytical Techniques in Quinazolinone Research
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful method for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide atom-by-atom information about the molecular framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-amino-8-methoxyquinazolin-4(3H)-one, specific signals, or resonances, are expected for each unique proton in the molecule. The methoxy (B1213986) group (-OCH₃) typically appears as a sharp singlet at approximately 3.9 ppm. The protons on the aromatic ring (positions 5, 6, and 7) would present as a complex splitting pattern, usually in the range of 7.1 to 7.9 ppm. For instance, in a closely related compound, 3-Amino-Nʹ-(8-methoxyquinazolin-4-yl)pyrazine-2-carbohydrazide, the aromatic protons appear at 7.54 ppm (d, J = 7.8 Hz), 7.29 ppm (t, J = 8.0 Hz), and 7.18 ppm (d, J = 7.8 Hz) nih.gov. The protons of the amino group (-NH₂) and the amide proton (-NH-) at position 3 would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The amide proton, for example, can be found significantly downfield, often above 11.0 ppm. nih.govnih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) at position 4 is characteristically found in the downfield region, typically around 160-163 ppm. The carbon atom of the methoxy group would resonate at approximately 56 ppm. nih.gov The aromatic carbons and the carbons of the pyrimidine ring (C2, C4, C4a, C5, C6, C7, C8, C8a) would appear in the range of 105 to 156 ppm. nih.govresearchgate.net For example, in the aforementioned 8-methoxyquinazoline derivative, key carbon signals were observed at 160.18 (C=O), 155.73 (C8-OCH₃), 115.17 (C4a), and 56.60 (-OCH₃). nih.gov
A summary of expected NMR data is presented below.
| ¹H NMR Data (Expected) | ¹³C NMR Data (Expected) | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Aromatic-H (C5-H, C6-H, C7-H) | 7.1 - 7.9 (m) | C4 (C=O) | ~161.0 |
| -NH (Position 3) | > 11.0 (br s) | C8 (-OCH₃) | ~155.7 |
| -NH₂ (Position 2) | Variable (br s) | C2 (-NH₂) | ~154.9 |
| -OCH₃ (Position 8) | ~3.9 (s) | C8a | ~147.1 |
| Aromatic-C (C5, C6, C7) | 112.0 - 132.0 | ||
| C4a | ~115.2 | ||
| -OCH₃ | ~56.6 | ||
| Note: Data is estimated based on structurally similar compounds. 's' denotes singlet, 'd' doublet, 't' triplet, 'm' multiplet, 'br' broad. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are expected to appear as distinct bands in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) group stretching of the quinazolinone ring is typically observed around 1670-1700 cm⁻¹. derpharmachemica.com Aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while the C=N and aromatic C=C stretching vibrations are found in the 1570-1620 cm⁻¹ region. derpharmachemica.comorientjchem.org The characteristic C-O stretching of the methoxy group would be visible in the 1050-1250 cm⁻¹ range.
| Functional Group | Expected Absorption Band (cm⁻¹) |
| N-H Stretch (Amine & Amide) | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide) | 1670 - 1700 |
| C=N Stretch | 1575 - 1595 |
| Aromatic C=C Stretch | ~1620 |
| C-O Stretch (Aryl Ether) | 1200 - 1250 |
| Note: Values are typical ranges for the specified functional groups in quinazolinone scaffolds. |
Mass Spectrometry (LCMS, HRMS, EI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing the purity of a sample and confirming its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For C₉H₉N₃O₂, the calculated exact mass is 191.0746 g/mol . HRMS would be used to confirm this precise mass, distinguishing it from other compounds with the same nominal mass.
Electron Ionization Mass Spectrometry (EI-MS): This technique involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique "fingerprint" that can help in structural elucidation. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 191. The fragmentation might involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the carbonyl group.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's chemical formula (C₉H₉N₃O₂). A close agreement between the experimental and calculated values serves as strong evidence of the compound's purity and elemental composition.
Theoretical Elemental Composition for C₉H₉N₃O₂:
Carbon (C): 56.54%
Hydrogen (H): 4.74%
Nitrogen (N): 21.98%
Oxygen (O): 16.74%
X-ray Crystallography for Molecular Structure Determination
When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in the crystal lattice with high precision, confirming the connectivity and stereochemistry of the molecule.
For a compound like this compound, X-ray analysis would reveal the planarity of the quinazolinone ring system. It would also show the bond lengths and angles between all atoms. Furthermore, it provides insight into the intermolecular interactions in the solid state, such as hydrogen bonding. In related structures, like 3-amino-2-ethylquinazolin-4(3H)-one, molecules are known to form inversion dimers linked by N—H⋯O hydrogen bonds. researchgate.net Similarly, π–π stacking interactions between the aromatic rings of adjacent molecules are a common packing feature in quinazoline (B50416) derivatives. researchgate.netnih.gov Obtaining a crystal structure for this compound would provide unambiguous proof of its molecular architecture.
Biological Activities and Mechanistic Studies of 2 Amino 8 Methoxyquinazolin 4 3h One Derivatives
Broad Spectrum of Biological Activities Associated with Quinazolinone Scaffolds
The quinazolinone nucleus is a privileged scaffold in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. researchgate.netmdpi.com The therapeutic potential of these compounds is largely attributed to the structural versatility of the quinazolinone ring system, which allows for substitutions at various positions, thereby modulating their pharmacological effects. nih.gov This has led to the development of numerous quinazolinone-based compounds with significant therapeutic promise.
Recent global health crises have underscored the urgent need for effective antiviral agents. In this context, 2-aminoquinazolin-4(3H)-one derivatives have emerged as potent inhibitors of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov
A study focused on the design and synthesis of 2-aminoquinazolin-4(3H)-one derivatives identified several compounds with significant inhibitory effects on both SARS-CoV-2 and MERS-CoV. nih.gov Notably, certain derivatives demonstrated potent antiviral activity with low cytotoxicity. For instance, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one exhibited potent anti-SARS-CoV-2 activities with IC50 values less than 0.25 µM and anti-MERS-CoV activities with IC50 values less than 1.1 µM, all while showing no significant cytotoxicity (CC50 > 25 µM). nih.govnih.govresearchgate.net
Further optimization of these derivatives led to the development of N-substituted quinazolinones with improved pharmacokinetic profiles while retaining their potent inhibitory activity against SARS-CoV-2. nih.govmdpi.comresearchgate.net Acetylated derivatives, in particular, showed potent inhibition of SARS-CoV-2. nih.gov Mechanistic studies suggest that these compounds may act as entry inhibitors by targeting the viral entry mechanism. nih.gov
Table 1: Antiviral Activity of Selected 2-Aminoquinazolin-4(3H)-one Derivatives against Coronaviruses
| Compound | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 | > 25 | > 100 |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | SARS-CoV-2 | < 0.25 | > 25 | > 100 |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | MERS-CoV | < 1.1 | > 25 | > 22.7 |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one | MERS-CoV | < 1.1 | > 25 | > 22.7 |
| N-acetyl 2-aminoquinazolin-4-(3H)-one derivative (2b) | SARS-CoV-2 | 0.29 | > 25 | > 86.2 |
Quinazolinone derivatives are well-documented for their significant anticancer and antiproliferative activities against various cancer cell lines. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis. nih.gov The anticancer potential of these compounds has spurred extensive research to develop novel quinazolinone-based therapeutic agents. nih.gov The versatility of the quinazolinone scaffold allows for the synthesis of derivatives that can target specific pathways involved in cancer progression. nih.govresearchgate.net
The quinazolinone scaffold is a cornerstone in the development of novel antimicrobial agents. researchgate.neteco-vector.com Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites. researchgate.neteco-vector.comnih.gov
Specifically, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. eco-vector.com For instance, certain derivatives have exhibited pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antimicrobial action is often dependent on the nature and position of substituents on the quinazolinone nucleus. eco-vector.com Furthermore, some quinazolinone derivatives have been investigated for their antimalarial and antileishmanial activities, highlighting the diverse antimicrobial potential of this class of compounds. researchgate.net
Chronic inflammation is a key contributor to a variety of diseases, making the development of effective anti-inflammatory agents a critical area of research. mdpi.com Quinazolinone derivatives have been identified as having significant anti-inflammatory properties. researchgate.netmdpi.comresearchgate.netnih.gov Their mechanism of action can involve the inhibition of key inflammatory pathways. For example, some pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a critical pathway in the inflammatory response. mdpi.com
Enzyme Inhibition and Target Engagement
The therapeutic effects of 2-amino-8-methoxyquinazolin-4(3H)-one derivatives are often mediated through their interaction with specific enzymes. By inhibiting the activity of key enzymes involved in disease pathogenesis, these compounds can exert their pharmacological effects.
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govgoogle.com Quinazoline (B50416) derivatives have been extensively developed as potent kinase inhibitors. nih.govgoogle.commdpi.com
Notably, these compounds have been shown to inhibit the activity of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). ugr.esnih.gov Overexpression of EGFR and HER2 is associated with the progression of various cancers. ugr.esnih.gov Quinazoline-based inhibitors can competitively bind to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that promote cell proliferation and survival. nih.gov
Furthermore, certain quinazoline compounds have demonstrated inhibitory activity against other kinases such as Cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. google.com The ability of these derivatives to target multiple kinases has led to the development of multi-kinase inhibitors with broad therapeutic potential. d-nb.info
Table 2: Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound Class | Target Kinase | Reported Activity |
|---|---|---|
| 4-Anilinoquinazolines | EGFR, HER2 | Potent dual inhibition |
| Quinazoline Derivatives | EGFR | IC50 values in the nanomolar range |
| TAK-285 Derivatives | EGFR | IC50 = 2.3 nM (for compound 9f) |
| TAK-285 Derivatives | HER2 | IC50 = 234 nM (for compound 9f) |
| Quinazoline Compounds | CDK1 | Inhibitory activity demonstrated |
p97 ATPase Inhibition and Domain Selectivity
Derivatives of the 8-methoxyquinazoline scaffold have been identified as potent inhibitors of the AAA-ATPase p97. This enzyme is crucial for protein homeostasis, playing a vital role in the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy. The inhibition of p97's ATPase function is a promising strategy for cancer therapy, as it can induce irresolvable ER stress and apoptosis, particularly in cancer cells with a high protein synthesis burden. acs.org
Optimization of the 8-methoxyquinazoline series led to the discovery of potent, ATP-competitive inhibitors. acs.org For instance, hit-to-lead optimization efforts produced analogs like ML240 (2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine) and ML241 (2-(2H-benzo[b] acs.orgnih.govoxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine), which showed a nearly tenfold improvement in potency for p97 inhibition. acs.org Further development in this area led to CB-5083 , a first-in-class, orally bioavailable p97 inhibitor that demonstrates selectivity for the D2 ATPase domain of p97. acs.org These compounds inhibit p97's ATPase function in a reversible and ATP-competitive manner. acs.org Notably, compounds like ML240 and ML241 have been reported to preferentially inhibit the D2 ATPase domain of p97, highlighting a degree of domain selectivity. acs.org
| Compound | Target | Inhibition Type | Selectivity |
| CB-5083 | p97 ATPase | ATP-competitive | D2-selective |
| ML240 | p97 ATPase | ATP-competitive | Preferential for D2 domain |
| ML241 | p97 ATPase | ATP-competitive | Preferential for D2 domain |
Poly(ADP-ribose) Polymerase (PARP) Inhibition (e.g., PARP1)
The quinazolinone scaffold is a key feature of several inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair. nih.govmdpi.com A series of 2-alkyl- and 2-aryl-substituted 8-methoxyquinazolin-4(3H)-ones have been synthesized and evaluated for their PARP inhibitory activity. nih.gov
Research indicates that the substituent at the 8-position of the quinazolinone ring influences inhibitory activity. In general, an 8-hydroxy or 8-methyl group enhances PARP inhibitory activity compared to an 8-methoxy group. nih.gov For example, the 8-methylquinazolinone series includes some of the most potent PARP inhibitors reported, with IC50 values in the range of 0.13-0.27 microM. nih.gov In contrast, a well-known potent PARP inhibitor, NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one), has an IC50 value of 0.40 microM. nih.govresearchgate.net Another quinazolinone derivative, FR255595 (2-[3-[4-(4-chlorophenyl)-1-piperazinyl] propyl]-4(3H)-quinazolinone), has been identified as a novel and potent PARP-1 inhibitor with an IC50 value of 11 nM. nih.gov The massive activation of PARP-1 by DNA damage can lead to cell injury through the depletion of NAD and ATP pools, and PARP inhibitors are being investigated to rescue neurons from degeneration. nih.gov
| Compound | PARP Inhibition (IC50) |
| 8-methylquinazolinone series | 0.13-0.27 µM |
| NU1025 | 0.40 µM |
| FR255595 | 11 nM |
Bromodomain Containing Protein (BRD4) Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and plays a critical role in regulating the transcription of key genes involved in cell proliferation and cancer. nih.gov The quinazoline scaffold has been utilized in the development of BRD4 inhibitors. nih.gov BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD2, BRD3, and BRDT. nih.govnih.gov These proteins contain two conserved N-terminal bromodomains (BD1 and BD2) that recognize acetylated lysine residues on histone tails. nih.gov
Through high-throughput virtual screening and structure-based optimization, 4-phenylquinazoline derivatives have been identified as potent BRD4 inhibitors. nih.gov One such compound, C-34 , demonstrated effective targeting of BRD4 at both molecular and cellular levels. nih.gov Inhibition of BRD4 by these compounds can disrupt protein-protein interactions essential for gene transcription, leading to the suppression of oncogenes like c-MYC. nih.govnih.gov
Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition
Derivatives of quinazolin-4(3H)-one have been identified as inhibitors of Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.govnih.gov ENPP1 is a key enzyme that hydrolyzes 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (stimulator of interferon genes) pathway, a major component of the innate immune response. nih.govnih.govmdpi.com By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. nih.govnih.gov
Structure-based virtual screening has led to the discovery of quinazolin-4(3H)-one derivatives that act as ENPP1 inhibitors. nih.govnih.gov For example, compound 4e (7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one) showed excellent inhibitory activity against ENPP1 at both the molecular and cellular levels, with IC50 values of 0.188 µM and 0.732 µM, respectively. nih.govnih.gov By inhibiting ENPP1, these compounds can prevent the hydrolysis of cGAMP, thereby enhancing the STING-mediated innate immune response, which has therapeutic potential for tumor immunotherapy. nih.govnih.gov
| Compound | Target | IC50 (Molecular) | IC50 (Cellular) |
| Compound 4e | ENPP1 | 0.188 µM | 0.732 µM |
Molecular Mechanisms of Action
Inhibition of Cellular Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of various cellular signaling pathways.
p97-Related Pathways : Inhibition of p97 ATPase by quinazoline derivatives directly impacts pathways dependent on p97 function, such as the ubiquitin-proteasome system. This leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR), ultimately triggering apoptosis. acs.org Furthermore, p97 inhibition has been shown to affect the activation of NF-κB. nih.gov
cGAS-STING Pathway : As ENPP1 inhibitors, quinazolin-4(3H)-one derivatives can potentiate the cGAS-STING signaling pathway. nih.govnih.gov By preventing the degradation of cGAMP, these inhibitors lead to sustained STING activation, resulting in the production of type I interferons and other cytokines that stimulate an antitumor immune response. nih.govnih.gov
TGF-β1/Smad2/3 Signaling Pathway : The BRD4 inhibitor C-34 was found to depress the TGF-β1/Smad2/3 signaling pathway, which is correlated with its ability to alleviate fibroblast activation and cardiac fibrosis. nih.gov
Induction of Cell Cycle Arrest
A common molecular mechanism of action for quinazolin-4(3H)-one derivatives is the induction of cell cycle arrest, which prevents cancer cell proliferation. nih.govnih.govnih.gov
G2/M Phase Arrest : The quinazolin-4(3H)-one derivative BIQO-19 was shown to inhibit Aurora Kinase A, a key cell cycle regulator, leading to G2/M phase arrest in non-small cell lung cancer cells. nih.gov This arrest was associated with the downregulation of cdc25C and cdc2 expression and the upregulation of p21 expression. nih.gov Similarly, the novel quinazoline derivative 04NB-03 was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov
G0/G1 and S Phase Arrest : Novel DBeQ analogs with a quinazoline core, which act as p97 inhibitors, were shown to induce G0/G1 phase arrest in HCT116 cells, with one compound also causing arrest in the S phase. nih.gov Inhibition of BET proteins, including BRD4, by certain compounds can also lead to cell cycle arrest. nih.gov
| Compound | Cell Line | Cell Cycle Phase Arrested | Associated Mechanism |
| BIQO-19 | H1975 (NSCLC) | G2/M | Inhibition of Aurora Kinase A |
| 04NB-03 | Hepatocellular Carcinoma | G2/M | ROS-dependent |
| DBeQ Analogs | HCT116 | G0/G1 and S | p97 Inhibition |
Lack of Specific Research Hinders Detailed Analysis of this compound
Despite a comprehensive search of scientific literature, specific studies detailing the apoptosis-inducing activities and target protein binding affinities of the chemical compound this compound are not available. The current body of research focuses on the broader class of quinazolinone derivatives, with various substitutions at different positions, rather than on this specific methoxy-substituted analogue.
While the provided outline requests a detailed analysis of this compound, the absence of direct research on this molecule prevents a scientifically accurate and thorough response as per the specified sections. Research into the biological activities of quinazolinone derivatives is extensive; however, the influence of the specific 8-methoxy substitution in conjunction with the 2-amino group on apoptosis induction in cancer cells and protein binding has not been explicitly investigated in the available literature.
General studies on quinazolinone scaffolds indicate that substitutions at various positions, including position 8, can significantly modulate their pharmacological properties. For instance, the introduction of different functional groups on the quinazoline ring is a common strategy in medicinal chemistry to enhance anticancer efficacy. However, without specific experimental data for this compound, any discussion would be speculative and would not meet the required standard of scientific accuracy for the requested article.
Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the outline for the compound this compound. Further experimental research is required to elucidate the specific biological activities and mechanisms of action for this particular compound.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on Biological Potency and Selectivity
The biological activity of the 2-amino-8-methoxyquinazolin-4(3H)-one scaffold is significantly influenced by the nature and position of various substituents. The interplay between different functional groups on the quinazolinone ring system dictates the molecule's interaction with its biological targets, thereby affecting its potency and selectivity.
The 2-amino group is a critical determinant of the biological activity in many quinazolinone derivatives. Its presence is often essential for establishing key interactions with biological targets, such as enzymes or receptors. This group can act as a hydrogen bond donor, forming crucial connections within the binding site of a protein. For instance, in the context of inhibitors for enzymes like plasmepsins, the 2-aminoquinazolin-4(3H)-one scaffold has been identified as a novel class of nonpeptidomimetic inhibitors. bohrium.com The amino group in these compounds plays a pivotal role in their binding mechanism.
Furthermore, modifications of the 2-amino group can significantly modulate the activity. For example, the introduction of various substituents on the amino group can lead to derivatives with improved pharmacokinetic properties and enhanced antiviral activity against SARS-CoV-2. mdpi.com The ability of the 2-amino group to be readily functionalized allows for the fine-tuning of the molecule's properties to achieve desired biological effects.
The methoxy (B1213986) group at the C-8 position of the quinazolinone ring can have a profound impact on the compound's activity profile. While direct studies on this compound are limited, research on related quinoline (B57606) and isoquinoline (B145761) systems provides valuable insights. For instance, in a series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones designed as EGFR inhibitors, the presence of a methoxy group at the 8-position was found to be compatible with potent antiproliferative activity. nih.gov
Modifications at other positions of the this compound scaffold, such as the N-3, C-6, and C-7 positions, are also critical for modulating biological activity.
N-3 Position: The N-3 position of the quinazolinone ring is a common site for substitution to explore SAR. Introducing different groups at this position can significantly impact the compound's potency and selectivity. For example, in a series of 2-methyl-3-substituted-quinazolin-4(3H)-ones, various substitutions at the N-3 position led to compounds with notable anticonvulsant activity. researchgate.net Similarly, the synthesis of 3-amino-2-methylquinazoline-4(3H)-ones and their subsequent derivatization at the 3-amino group yielded compounds with significant analgesic and anti-inflammatory activities. researchgate.net
C-6 Position: The C-6 position offers another avenue for structural modification. The introduction of different substituents at this position can influence the electronic properties of the quinazolinone ring and provide additional interaction points with biological targets. For instance, in the development of EGFR kinase inhibitors, 6-substituted-amide-4-amino-quinazoline derivatives have been explored, with the nature of the substituent at C-6 being crucial for inhibitory activity. nih.gov Furthermore, the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one highlights the feasibility of introducing functional groups at the C-6 position to generate novel derivatives with potential therapeutic applications. mdpi.com
C-7 Position: The C-7 position has also been a focus of SAR studies. In the context of imidazoquinolines, which share a similar bicyclic core, substitutions at the C-7 position have been shown to modulate the activity of TLR7/8 agonists. nih.gov For quinazolinone derivatives, the introduction of substituents at C-7 can influence their antimicrobial and cytotoxic activities. nih.gov
The following table summarizes the impact of substitutions at various positions on the biological activity of the quinazolinone scaffold, providing a general guide for the design of novel this compound derivatives.
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |
| 2-Amino Group | Unsubstituted/Substituted | Essential for key biological interactions; functionalization can enhance activity and improve pharmacokinetic properties. bohrium.commdpi.com |
| 8-Methoxy Group | Methoxy | Influences conformation and lipophilicity; compatible with potent activity in related heterocyclic systems. nih.govmdpi.com |
| N-3 Position | Various alkyl, aryl, and amino groups | Can significantly modulate potency and selectivity for various targets, including anticonvulsant and anti-inflammatory activities. researchgate.netresearchgate.net |
| C-6 Position | Amides, amino groups, etc. | Affects electronic properties and provides additional binding interactions; crucial for EGFR inhibition. nih.gov |
| C-7 Position | Halogens, alkyl groups, etc. | Can modulate activity and selectivity for various targets, including TLR agonists and antimicrobial agents. nih.govnih.gov |
Rational Design Strategies for Novel this compound Derivatives
The development of novel and improved this compound derivatives relies on rational design strategies that leverage our understanding of SAR and the molecular basis of their biological activity.
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening libraries of small, low-molecular-weight fragments for binding to a biological target. The identified fragments, which typically bind with low affinity, are then optimized and grown or linked together to generate more potent lead compounds.
The 2-aminoquinazolin-4(3H)-one scaffold itself has been identified through fragment-based screening as a novel inhibitor of plasmepsins. bohrium.com This demonstrates the utility of this approach for this class of compounds. A fragment-based combinatorial screening approach for this compound would involve:
Fragment Library Screening: Screening a diverse library of chemical fragments for binding to the target of interest.
Hit Identification and Validation: Identifying fragments that bind to the target and confirming their binding mode through techniques such as X-ray crystallography or NMR spectroscopy.
Fragment Elaboration: Systematically growing the identified fragments by adding chemical moieties that can occupy adjacent pockets in the binding site, guided by structural information.
Fragment Linking: Connecting two or more fragments that bind to different sites on the target protein to create a more potent molecule.
This strategy allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemical scaffolds with improved drug-like properties.
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds that can mimic the key interactions of a known active compound while having a different core structure. namiki-s.co.jp This approach is particularly useful for overcoming issues with the original scaffold, such as poor ADME properties or intellectual property limitations.
For this compound, scaffold hopping could be employed to discover new classes of compounds with similar biological activity. For example, the quinazolinone core could be replaced by other bicyclic heteroaromatic systems that can present the key pharmacophoric features (the 2-amino and 8-methoxy groups) in a similar spatial arrangement. The discovery of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones as novel EGFR inhibitors through scaffold hopping from known quinazoline-based inhibitors exemplifies the success of this strategy. nih.gov
Isosteric replacements involve substituting a functional group in a molecule with another group that has similar physical and chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the 8-methoxy group could be replaced with other isosteres such as an ethyl group, a hydroxyl group, or a small halogen to fine-tune the electronic and steric properties at that position. Similarly, the 2-amino group could be part of a larger heterocyclic ring that maintains its hydrogen bonding capabilities.
The following table provides examples of potential scaffold hops and isosteric replacements for the this compound core.
| Original Scaffold/Group | Potential Scaffold Hop/Isosteric Replacement | Rationale |
| Quinazolinone Core | Quinoline, Isoquinoline, Pyridopyrimidine | Maintain a bicyclic heteroaromatic system to present key pharmacophores in a similar orientation. nih.gov |
| 8-Methoxy Group | -OH, -CH2CH3, -F, -Cl | Modulate hydrogen bonding capacity, lipophilicity, and electronic properties. |
| 2-Amino Group | -NH-CH3, Guanidine, Amidino | Alter basicity, hydrogen bonding potential, and steric bulk. |
By employing these rational design strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop novel drug candidates with enhanced therapeutic potential.
Ligand-Target Interactions and Binding Site Analysis
Following a comprehensive review of scientific literature, specific research findings detailing the ligand-target interactions and binding site analysis for the chemical compound this compound are not publicly available. While the broader class of quinazolin-4(3H)-one derivatives has been the subject of numerous studies investigating their interactions with various biological targets—such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin—no specific molecular docking or binding site analysis dedicated solely to this compound has been identified in the accessed scientific databases.
The exploration of how this particular compound or its closely related analogs orient within the active site of a protein, the key amino acid residues they interact with, and the nature of the chemical bonds they form (e.g., hydrogen bonds, hydrophobic interactions) is essential for understanding its mechanism of action and for the rational design of new, more potent molecules. However, such detailed analyses for this compound are not documented in the available research.
Consequently, data tables outlining specific binding affinities (like Ki or IC50 values against specific enzymes), detailed descriptions of hydrogen bond interactions, or analyses of hydrophobic contacts with protein targets for this compound cannot be provided. Further research and publication in peer-reviewed journals would be necessary to elucidate these specific molecular interactions.
Computational and in Silico Approaches in Quinazolinone Research
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. ijprajournal.com This method is widely used in quinazolinone research to understand how different derivatives interact with the active sites of various protein targets, such as enzymes and receptors. mdpi.comekb.eg For instance, docking studies on quinazolinone derivatives have been performed to elucidate their binding modes with targets like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2), helping to rationalize their anticancer activity. ekb.eg These studies typically analyze interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking, which are crucial for ligand recognition and binding affinity. researchgate.net However, specific molecular docking studies detailing the binding interactions of 2-amino-8-methoxyquinazolin-4(3H)-one with any particular protein target are not readily found in the surveyed literature.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. researchgate.net In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to analyze the dynamic behavior of the ligand within the binding pocket. researchgate.netnih.gov Studies on various quinazolinone derivatives have employed MD simulations to confirm the stability of their binding to targets like VEGFR2, c-Met, EGFR, and the estrogen receptor. researchgate.netresearchgate.net These simulations can reveal key insights into the conformational stability and dynamic interactions that are critical for a compound's mechanism of action. researchgate.net While MD simulations are a powerful tool for studying quinazolinone derivatives, nih.govnih.gov specific simulation data focusing on the conformational analysis of this compound or its complexes is not described in the available research.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For quinazolinone derivatives, 2D and 3D-QSAR models have been developed to predict their anticancer activities against various cell lines. nih.govbiointerfaceresearch.comrsc.org These models use molecular descriptors—numerical values that characterize the properties of a molecule—to build predictive equations. nih.govfrontiersin.org For example, a QSAR study on quinazoline (B50416) derivatives with substitutions at positions 3, 6, and 8 has been conducted to understand their cytotoxicity against the HeLa cancer cell line. biointerfaceresearch.com Such models are valuable for guiding the design of new, more potent compounds. rsc.org Nevertheless, no specific QSAR models focused on or including this compound have been identified in the reviewed literature.
Prediction of ADMET Properties in Drug Design
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development to evaluate the pharmacokinetic profile and potential liabilities of a compound. nih.govresearchgate.net In silico ADMET prediction tools are widely used to filter compound libraries and prioritize candidates with favorable drug-like properties, thereby reducing the risk of late-stage attrition. ijprajournal.comnih.gov These predictive models can estimate a range of properties including aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for inhibiting cytochrome P450 enzymes. biorxiv.org Computational ADMET profiling has been applied to various series of quinazolinone derivatives to assess their drug-likeness. nih.govresearchgate.net However, a specific and detailed in silico ADMET profile for this compound is not available in the examined sources.
Virtual Screening for Novel Ligands
Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to prioritize a smaller number of promising candidates for experimental testing. The quinazolinone scaffold has been utilized in virtual screening campaigns to discover novel inhibitors for various therapeutic targets. For example, researchers have used virtual screening to identify quinazolinone benzoates as potential new agents against Mycobacterium tuberculosis. nih.gov This highlights the utility of the quinazolinone core in generating novel hit compounds. Despite the application of this technique in quinazolinone research, there is no specific mention in the available literature of this compound being identified as a hit or used as a query in virtual screening studies.
Future Directions and Emerging Research Avenues for 2 Amino 8 Methoxyquinazolin 4 3h One
Exploration of New Biological Targets and Disease Indications
While the 2-aminoquinazolin-4(3H)-one scaffold has established activity in several areas, ongoing research is focused on identifying novel biological targets and expanding its therapeutic applications.
Initial successes have demonstrated the potential of 2-aminoquinazolin-4(3H)-one derivatives as potent antiviral agents. Specifically, derivatives have shown significant inhibitory activity against coronaviruses, including SARS-CoV-2 and MERS-CoV. nih.govnih.gov For example, the parent compound 2-aminoquinazolin-4(3H)-one showed an IC50 value of 0.23 μM against SARS-CoV-2 in a Vero cell assay. nih.gov Further modifications, such as the development of 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, have yielded even more potent anti-SARS-CoV-2 activity with IC50 values below 0.25 μM. nih.gov
Beyond virology, the broader quinazolinone class has a well-documented history of diverse biological activities, suggesting numerous avenues for exploration for the 8-methoxy variant. nih.govorientjchem.org These activities include:
Oncology: Quinazolinone derivatives are foundational to several FDA-approved cancer therapies like Gefitinib and Erlotinib, primarily by targeting receptor tyrosine kinases (RTKs) such as EGFR. nih.govnih.gov Future research can explore the potential of 2-amino-8-methoxyquinazolin-4(3H)-one derivatives against a wider range of kinases, including VEGFR, PDGFR-β, CDK2, and HER2, as well as other cancer-related targets like the DNA repair enzyme Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.govnih.gov
Neurodegenerative Diseases: The 2-aminoquinazoline heterocycle is a promising scaffold for designing antagonists of the Adenosine A2A receptor (A2AR), a key target in neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.gov Additionally, the quinazolinone core has been investigated for its potential to inhibit Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase 3β (GSK3β), both of which are implicated in the pathology of neurodegenerative disorders. researchgate.net
Infectious Diseases: The scaffold has demonstrated broad-spectrum antimicrobial and antifungal properties, meriting further investigation against drug-resistant bacterial and fungal strains. nih.govnih.gov
The table below summarizes the established and emerging biological targets for the quinazolinone scaffold, representing potential areas of investigation for this compound.
| Disease Area | Potential Biological Targets |
| Virology | SARS-CoV-2, MERS-CoV viral replication machinery |
| Oncology | EGFR, VEGFR, PDGFR-β, CDK2, HER2, PARP-1, Tubulin |
| Neurodegenerative Diseases | Adenosine A2A Receptor (A2AR), MAO-B, GSK3β, BACE1 |
| Infectious Diseases | Bacterial and fungal cellular targets |
Development of Advanced and Green Synthetic Methodologies
Efficiency, scalability, and environmental sustainability are critical for the successful development of new pharmaceuticals. Future research will focus on moving beyond traditional synthetic routes to more advanced and eco-friendly methods for producing this compound and its derivatives.
Key areas of development include:
Green Chemistry Approaches: To minimize environmental impact, green synthetic protocols are being adopted. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. mdpi.com For instance, a tandem microwave-assisted green process has been successfully used to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones in good to excellent yields. mdpi.com Another approach involves using deep eutectic solvents, such as choline chloride:urea, as a recyclable and biodegradable reaction medium. researchgate.net Furthermore, metal- and catalyst-free oxidative procedures that utilize inexpensive and environmentally benign reagents are being developed. mdpi.com
Advanced Synthetic Routes: To improve efficiency and enable the production of large quantities of material, one-pot reactions are highly desirable. A one-pot method utilizing the Dimroth rearrangement has been employed for the large-scale synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. nih.govmdpi.com For creating diverse chemical libraries for high-throughput screening, solid-phase synthesis offers a powerful platform amenable to combinatorial chemistry and automation. nih.gov
Integration of Multi-Omics Data in Mechanism Elucidation
Understanding the precise mechanism of action of this compound is crucial for its clinical development. While classical pharmacological assays are informative, the integration of multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a holistic view of the drug's effect on biological systems. As of now, specific multi-omics studies on this compound are not prevalent, representing a significant future research opportunity.
Future multi-omics studies could be applied to:
Elucidate On- and Off-Target Effects: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, researchers can build a comprehensive map of the pathways it modulates. This can confirm intended target engagement and simultaneously identify unintended off-target effects that might contribute to efficacy or toxicity.
Identify Biomarkers of Response: Comparing the multi-omics profiles of sensitive versus resistant cell lines or patient populations can help identify genetic, transcriptomic, or proteomic biomarkers that predict response to the drug.
Uncover Resistance Mechanisms: For indications like cancer, drug resistance is a major challenge. Analyzing how the transcriptome and proteome of cancer cells change over time with prolonged exposure to the compound can reveal the signaling pathways that are rewired to bypass the drug's inhibitory effects.
Map Metabolic Perturbations: Metabolomics can reveal how the compound alters cellular metabolism, providing insights into its functional consequences and potential metabolic liabilities.
Design of Dual-Targeting or Multi-Targeting Agents for Complex Diseases
Complex multifactorial diseases like cancer and Alzheimer's are often driven by multiple redundant or interacting pathways. acs.org A therapeutic strategy focused on a single target may be insufficient due to resistance mechanisms or pathway crosstalk. The this compound scaffold is an ideal starting point for designing single-molecule agents that can simultaneously modulate multiple targets. nih.gov
This molecular hybridization approach involves rationally designing derivatives that incorporate pharmacophores necessary for inhibiting two or more distinct biological targets. acs.org Examples of this strategy using the quinazolinone core include:
Dual-Kinase Inhibitors: Designing compounds that inhibit multiple receptor tyrosine kinases, such as EGFR and VEGFR-2, which are both crucial for tumor growth and angiogenesis. nih.govnih.gov
Multi-Pathway Cancer Agents: Creating hybrids that combine kinase inhibition with other anticancer mechanisms. For example, quinazoline-1,2,3-triazole hybrids have been designed as multi-target agents against EGFR, VEGFR-2, and Topoisomerase II. nih.gov
Neurodegenerative Disease Modulators: In the context of Alzheimer's, the quinazolinone core has been used to create multi-target-directed ligands (MTDLs) that combine functionalities against different pathological drivers of the disease. acs.org
The 8-methoxy group on the quinazolinone ring provides a key chemical handle that can be modified to append other pharmacophoric moieties, enabling the creation of novel dual- or multi-targeting agents.
Application of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline by accelerating timelines and reducing costs. nih.gov For this compound, these computational tools represent a powerful future direction for optimizing its development.
Potential applications of AI/ML include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using existing experimental data for quinazolinone derivatives. nih.govnih.gov ML algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can learn the complex relationships between chemical structures and their biological activity, allowing for the rapid virtual screening of thousands of potential new derivatives to prioritize the most promising candidates for synthesis. nih.govnih.gov
De Novo Drug Design: Generative AI models, such as variational autoencoders or deep reinforcement learning, can be trained on the "language" of chemical structures. nih.govslideshare.net These models can then generate entirely novel molecules based on the this compound scaffold, optimized for desired properties like high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
High-Throughput Virtual Screening: AI/ML models can screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov This significantly narrows the field of candidates for experimental testing.
ADMET Prediction: Early prediction of a drug candidate's pharmacokinetic and toxicity properties is crucial. ML models trained on large datasets of known compounds can predict these properties for novel this compound derivatives in silico, helping to identify and eliminate compounds with a high probability of failure early in the development process. nih.gov
By integrating these computational approaches, the design-synthesize-test-analyze cycle can be dramatically accelerated, leading to the more efficient discovery of next-generation therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-8-methoxyquinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization of substituted anthranilic acid derivatives or by modifying preformed quinazolinone scaffolds. For example, 6,7-dimethoxyquinazolin-4(3H)-one derivatives (structurally related) were synthesized by replacing the oxygen heteroatom in the benzoxazinone core with amino acid residues under reflux conditions in ethanol . Key parameters include reaction time (6–24 hours), solvent polarity (ethanol vs. DMF), and catalyst use (e.g., acetic acid for cyclization). Yield optimization requires monitoring via TLC and purification by recrystallization or column chromatography .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C-NMR : Confirm methoxy (-OCH₃) and amino (-NH₂) substituents via characteristic shifts (e.g., methoxy at δ ~3.8–4.0 ppm; aromatic protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1630–1670 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹ .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : For acetylcholinesterase (AChE) inhibition, use Ellman’s method:
- Protocol : Incubate test compound with AChE enzyme and DTNB (Ellman’s reagent), measure absorbance at 412 nm to quantify thiocholine production. IC₅₀ values can be compared to reference drugs (e.g., donepezil, IC₅₀ = 2.4 ± 0.06 mg/mL) .
- Antiamyloid Activity : Monitor β-amyloid aggregation inhibition using Congo red binding assays, with fluorescence or absorbance readouts .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, stereochemistry) affect the anticholinesterase activity of this compound derivatives?
- Methodological Answer :
- QSAR Studies : Use computational tools (e.g., molecular docking, DFT) to correlate substituent electronic effects (e.g., methoxy vs. nitro groups) with binding affinity to AChE’s catalytic site. For example, bulkier substituents at the 8-position may sterically hinder enzyme interaction .
- Experimental Validation : Synthesize analogs (e.g., 2-amino-6-nitro or 2-amino-7-methoxy derivatives) and compare IC₅₀ values. Derivatives with para-methoxy groups showed 50% β-amyloid aggregation inhibition, but lower efficacy than GV-791 (p < 0.05) .
Q. How can contradictions in reported IC₅₀ values for anticholinesterase activity be resolved?
- Methodological Answer :
- Standardization : Ensure consistent enzyme sources (e.g., human vs. electric eel AChE), substrate concentrations, and pH conditions.
- Data Triangulation : Cross-validate results with alternative assays (e.g., HPLC-based AChE activity measurements) .
- Statistical Rigor : Use triplicate experiments and report confidence intervals (e.g., IC₅₀ = 1.8 ± 0.36 mg/mL vs. 4.2 ± 0.96 mg/mL) to account for variability .
Q. What strategies improve the blood-brain barrier (BBB) permeability of quinazolinone derivatives for neurodegenerative disease applications?
- Methodological Answer :
- Lipophilicity Optimization : Introduce halogenated or alkyl groups to increase logP values (target range: 2–5).
- Prodrug Design : Mask polar groups (e.g., amino) with ester or carbamate moieties to enhance passive diffusion .
- In Silico Prediction : Use tools like SwissADME to predict BBB penetration scores .
Data Contradiction Analysis
Q. Why do some studies report high antiamyloid activity for quinazolinones, while others show minimal effects?
- Critical Factors :
- Aggregation Conditions : Variations in β-amyloid fragment (e.g., Aβ1–40 vs. Aβ1–42) and incubation time (hours vs. days) significantly impact results .
- Compound Stability : Degradation under assay conditions (e.g., pH, temperature) may reduce observed activity.
- Reference Standards : Discrepancies arise when comparing to different positive controls (e.g., GV-791 vs. curcumin) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
